5-iodo-4-(1H-pyrazol-1-yl)pyrimidine
Description
5-Iodo-4-(1H-pyrazol-1-yl)pyrimidine is a halogenated pyrimidine derivative featuring a pyrazole substituent at the 4-position and an iodine atom at the 5-position. Pyrimidine scaffolds are pivotal in medicinal chemistry due to their structural resemblance to nucleic acid bases, enabling diverse biological interactions. Pyrazole-substituted pyrimidines, such as 2-(1H-pyrazol-1-yl)-pyrimidine derivatives, are recognized for anti-inflammatory, herbicidal, and anticonvulsant activities, as demonstrated in studies on structurally related compounds .
Properties
Molecular Formula |
C7H5IN4 |
|---|---|
Molecular Weight |
272.05 g/mol |
IUPAC Name |
5-iodo-4-pyrazol-1-ylpyrimidine |
InChI |
InChI=1S/C7H5IN4/c8-6-4-9-5-10-7(6)12-3-1-2-11-12/h1-5H |
InChI Key |
GONXAVRSTYWWTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)C2=NC=NC=C2I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison :
| Property | This compound | 2-Chloro-4-(1H-Pyrazol-1-yl)-5-(CF₃)pyrimidine |
|---|---|---|
| Halogen Substituent | Iodine (5-position) | Chlorine (2-position) |
| Additional Group | None | Trifluoromethyl (5-position) |
| Molecular Weight | Higher (due to iodine) | Lower (CF₃ adds 69 g/mol vs. iodine’s 127 g/mol) |
| Stereoelectronic | Polarizable, bulky | Electron-withdrawing, less bulky |
Thieno[3,2-d]pyrimidine Derivatives (e.g., 2-Alkoxy-4-(1H-Pyrazol-1-yl)thieno[3,2-d]pyrimidine)
Structure: Thienopyrimidine core with pyrazole at position 4 and alkoxy groups at position 2. Key Features:
Comparison :
- nitrogen-rich pyrimidine.
- Biological Application: Anticonvulsant vs.
TRK Kinase Inhibitors (e.g., 5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine)
Structure : Pyrazolo[1,5-a]pyrimidine core with pyrazole and difluorophenyl-pyrrolidine substituents.
Key Features :
Comparison :
- Scaffold : Pyrazolo[1,5-a]pyrimidine vs. simple pyrimidine in the iodinated compound.
- Substituent Complexity : The TRK inhibitor’s difluorophenyl group likely improves target affinity compared to iodine’s generic halogen bonding.
2-(1H-Pyrazol-1-yl)-Pyrimidine Derivatives
Structure : Simplistic pyrimidine with pyrazole at position 2.
Key Features :
Comparison :
- Substitution Pattern : Position 2 vs. 4 for pyrazole attachment, affecting molecular dipole and interaction with biological targets.
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